2-Bromo-6-(thiophen-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623308 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463337-00-0 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Thiophen 3 Yl Pyridine and Its Chemical Precursors/derivatives
Advanced Strategies for Carbon-Carbon Bond Formation
The creation of the pivotal carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings is most effectively accomplished using modern cross-coupling techniques. These reactions offer high efficiency and selectivity.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for the synthesis of 2-bromo-6-(thiophen-3-yl)pyridine, providing a versatile and reliable means of forming the aryl-heteroaryl bond.
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, including this compound. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov
A common approach for synthesizing this compound via this method is the reaction of 2,6-dibromopyridine (B144722) with thiophene-3-boronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. nih.govresearchgate.net The choice of base and solvent system can influence the reaction yield. For instance, potassium phosphate (B84403) is often used as the base, and a mixture of 1,4-dioxane (B91453) and water can serve as the solvent, which aids in the solubility of the aryl-boronic acids. nih.gov The reaction temperature is typically elevated, often around 90°C, to achieve better yields. nih.gov
The Suzuki-Miyaura reaction is valued for its tolerance of a wide range of functional groups and the fact that its byproducts are generally non-hazardous. nih.gov The regioselectivity of the coupling on di-substituted pyridines can be controlled, allowing for the selective formation of the desired product. beilstein-journals.org
Table 1: Key Reagents in Suzuki-Miyaura Coupling for this compound Synthesis
| Reagent | Function |
| 2,6-Dibromopyridine | Pyridine source and electrophile |
| Thiophene-3-boronic acid | Thiophene source and nucleophile |
| Pd(PPh₃)₄ | Palladium catalyst |
| Potassium Phosphate | Base |
| 1,4-Dioxane/Water | Solvent |
The Stille coupling reaction provides an alternative and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules. wikipedia.orgthermofisher.com This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgthermofisher.com A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. thermofisher.comorgsyn.org
In the context of synthesizing this compound, the reaction would typically involve the coupling of 2,6-dibromopyridine with a thiophene-based organotin reagent, such as 3-(tributylstannyl)thiophene. The reaction is catalyzed by a palladium(0) complex, often in the presence of a ligand like triphenylphosphine. wikipedia.org The use of additives, such as copper(I) salts, can sometimes accelerate the reaction rate. harvard.eduorganic-chemistry.org
The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity associated with the organotin compounds. organic-chemistry.org
Table 2: Typical Components in Stille Coupling for Heteroaryl Synthesis
| Component | Role |
| 2,6-Dibromopyridine | Electrophilic coupling partner |
| 3-(Tributylstannyl)thiophene | Nucleophilic organotin reagent |
| Palladium(0) complex | Catalyst |
| Triphenylphosphine | Ligand |
| Copper(I) salt | Optional rate accelerator |
The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org
For the synthesis of this compound, a 3-thienylzinc halide reagent would be coupled with 2,6-dibromopyridine. The organozinc reagent can be prepared through various methods, including the direct insertion of activated zinc into the corresponding organic halide or by transmetalation from an organolithium or Grignard reagent. nih.govsigmaaldrich.com The choice of palladium or nickel catalyst and the specific ligands employed can significantly influence the reaction's efficiency and selectivity. wikipedia.orgnih.gov For instance, palladium catalysts are generally noted for providing higher chemical yields and broader functional group tolerance. wikipedia.org
The Negishi coupling has been successfully applied to the synthesis of various bipyridine and other heteroaromatic compounds, demonstrating its utility in constructing complex molecular architectures. orgsyn.orgnih.gov
Table 3: Core Components for Negishi Coupling in the Synthesis of this compound
| Component | Function |
| 2,6-Dibromopyridine | Electrophilic substrate |
| 3-Thienylzinc halide | Nucleophilic organozinc reagent |
| Palladium or Nickel complex | Catalyst |
| Phosphine (B1218219) ligand | Stabilizes and activates the catalyst |
| Solvent (e.g., THF) | Reaction medium |
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org While not a direct method for synthesizing this compound itself, it is a crucial reaction for the derivatization of this compound.
Once this compound is synthesized, the remaining bromine atom can be functionalized using a Sonogashira coupling. For example, reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (like CuI), and a base (such as triethylamine (B128534) or diethylamine) would yield a 2-alkynyl-6-(thiophen-3-yl)pyridine derivative. wikipedia.orgscirp.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.orgwashington.edu
This reaction has been widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability and mild conditions. wikipedia.orgnih.gov
Table 4: General Reagents for Sonogashira Coupling of Bromo-pyridines
| Reagent | Function |
| This compound | Aryl halide substrate |
| Terminal Alkyne | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Primary catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Amine Base (e.g., Et₃N) | Base and often solvent |
Copper-Catalyzed Coupling Approaches
Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based systems for the synthesis of arylpyridines. acs.orgorganic-chemistry.org These methods often offer the advantage of using a more abundant and less expensive metal catalyst.
One approach involves the direct C-H arylation of pyridine N-oxides with arylboronic esters, catalyzed by copper. rsc.orgrsc.org This method allows for the one-pot synthesis of 2-arylpyridines in moderate to good yields without the need for an additional reducing agent. rsc.org The reaction proceeds through the formation of a copper-N-oxide complex, followed by C-H activation and coupling with the boronic ester. rsc.org
Another copper-catalyzed method involves the aerobic synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane. acs.orgorganic-chemistry.orgnih.gov This oxidative cyclization process is catalyzed by a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in the presence of an acid and an oxygen atmosphere. acs.org While not a direct route to this compound, these copper-catalyzed methodologies highlight the growing importance of copper in the synthesis of substituted pyridine derivatives and could potentially be adapted for such targets.
Table 5: Components in Copper-Catalyzed Arylpyridine Synthesis
| Component | Function |
| Pyridine N-oxide / Acetophenone | Pyridine precursor |
| Arylboronic ester / 1,3-Diaminopropane | Arylating agent / Cyclization partner |
| Copper Catalyst (e.g., Cu(OTf)₂) | Primary catalyst |
| Acid (e.g., p-toluenesulfonic acid) | Additive/Co-catalyst |
| Oxygen / Air | Oxidant |
Nickel-Catalyzed Reactions, including Homocoupling
Nickel-catalyzed cross-coupling reactions are a cornerstone in the synthesis of bipyridine and related heteroaromatic structures. These methods offer a direct way to form carbon-carbon bonds between pyridine and thiophene rings. While direct cross-coupling of a pre-brominated thiophene with a pyridine derivative is a primary route, nickel catalysis also plays a role in the synthesis of precursors.
Reductive homocoupling of halopyridines using a nickel catalyst is a common strategy for creating bipyridine scaffolds. acs.org For instance, the homocoupling of 2,5-dibromopyridine (B19318) can be achieved with hexa-n-butyldistannane, and 2-chloropyrimidine (B141910) has been reductively coupled to form 2,2'-bipyrimidine. researchgate.net Nickel catalysts, such as NiBr2(PPh3)2 in the presence of zinc powder and Et4NI, have been effectively used for the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) to yield 2,2′,6,6′-tetramethyl-4,4′-bipyridine under mild conditions. mdpi.com
Furthermore, nickel-catalyzed cross-electrophile coupling presents a modern approach, directly joining two different electrophiles, such as 2-chloropyridines and alkyl bromides. nih.govnih.gov This avoids the pre-formation of organometallic reagents. nih.gov For aryl-aryl coupling, nickel catalysts like NiCl2(NEt3)2 and NiCl2(bipy) have been shown to be effective in Suzuki cross-coupling reactions between aryl halides and phenylboronic acid. researchgate.net The cross-electrophile coupling of aryl thiols with aryl bromides can also be achieved using a nickel catalyst, magnesium, and lithium chloride, resulting in biaryl compounds. rsc.org These methodologies highlight the versatility of nickel catalysis in constructing the foundational frameworks of molecules like this compound.
Table 1: Examples of Nickel-Catalyzed Coupling Reactions
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-dibromopyridine | Hexa-n-butyldistannane | 5,5'-Dibromo-2,2'-bipyridine | 70-90% | researchgate.net |
| 4-bromo-2,6-dimethylpyridine | NiBr2(PPh3)2, Zn, Et4NI | 2,2′,6,6′-tetramethyl-4,4′-bipyridine | High | mdpi.com |
| 2-chloropyridine, ethyl 4-bromobutyrate | NiBr2•3H2O, bathophenanthroline, Mn | Ethyl 4-(pyridin-2-yl)butanoate | 82% | nih.gov |
| Aryl thiol, Aryl bromide | Nickel catalyst, Mg, LiCl | Biaryl | Moderate to good | rsc.org |
Functional Group Interconversion and Halogenation Strategies
The introduction and manipulation of halogen substituents are critical steps in the synthesis of this compound and its derivatives. These processes often require high selectivity to achieve the desired substitution pattern on both the pyridine and thiophene rings.
The bromination of pyridine and thiophene rings must be carefully controlled to achieve the desired regioselectivity.
Pyridine Bromination: Direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to a mixture of products. nih.gov A common strategy involves the activation of the pyridine ring, for example, by forming the pyridine N-oxide. Treatment of pyridine N-oxide with phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net Alternatively, selective halogenation at the 4-position can be achieved by converting pyridines into phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nih.gov For direct bromination at the 3-position, high temperatures (over 300°C) and the presence of oleum (B3057394) are typically required. researchgate.net
Thiophene Bromination: Thiophene undergoes electrophilic substitution much more readily than pyridine. iust.ac.ir Bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid at room temperature can provide high regioselectivity for the 2-position (>99%). sci-hub.rutandfonline.com This method is suitable for large-scale preparations. sci-hub.rutandfonline.com Careful control of reaction conditions is necessary to achieve mono-bromination, as polybromination occurs easily. iust.ac.ir For instance, 2,3,5-tribromothiophene (B1329576) can be prepared by reacting thiophene with an excess of bromine. orgsyn.org
Metal-halogen exchange is a powerful tool for converting an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction is fundamental for the directed functionalization of both pyridine and thiophene rings.
The most common metal-halogen exchange involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), to replace a halogen (typically bromine or iodine) with lithium. wikipedia.orgstackexchange.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This lithiated intermediate can then be quenched with an electrophile to introduce a new functional group at a specific position. For example, lithiation of pyridine at the 2-position with n-BuLi followed by reaction with hexabromoethane (B14528) can yield 2-bromopyridine (B144113). researchgate.net
A significant challenge with organolithium reagents is the requirement for cryogenic temperatures to minimize side reactions. nih.gov To address this, a combination of i-PrMgCl and n-BuLi can be used to perform the bromine-metal exchange under non-cryogenic conditions. nih.gov This protocol is particularly useful for substrates containing acidic protons. nih.gov The presence of chelating groups, such as alkoxy groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org
The conversion of a hydroxyl group to a bromine atom is a common transformation in the synthesis of halopyridines. This is often necessary when the corresponding hydroxypyridine is more readily available than the halopyridine.
A standard method for this conversion is the use of phosphorus oxybromide (POBr3) or a mixture of POBr3 and phosphorus pentabromide (PBr5) at elevated temperatures (around 145°C). researchgate.net This reaction effectively replaces the hydroxyl group on the pyridine ring with a bromine atom. For example, 6-bromo-2-hydroxypyridine can be synthesized and subsequently used in further functionalization reactions. nih.gov Similarly, 2-bromo-3-hydroxy-6-methylpyridine has been synthesized and its structure confirmed by X-ray diffraction. nih.govresearchgate.net
Optimization of Synthetic Pathways and Process Intensification
Efficiency in chemical synthesis is paramount, and the development of one-pot and streamlined multi-step sequences is a key area of research for the preparation of complex molecules like this compound.
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact.
For the synthesis of substituted pyridines, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols has been developed, providing highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org This metal-free approach is environmentally benign and cost-effective. organic-chemistry.org Another one-pot method involves the reaction of 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of ceric ammonium nitrate (B79036) to produce a 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This intermediate can then be further functionalized in a subsequent step. nih.gov
Modified Bohlmann-Rahtz procedures have also been applied to the one-pot synthesis of polysubstituted pyridines through a three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk These methods provide a high degree of control over the regiochemistry of the final products. core.ac.uk
Chemo- and Regioselectivity Control in Substitution Reactions
The synthesis of specifically substituted pyridines, such as this compound, often starts from precursors like 2,6-dibromopyridine. The challenge lies in performing a single, selective substitution at one of the bromine atoms. This requires careful control of reaction conditions to achieve high regioselectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming the carbon-carbon bond between the pyridine and thiophene rings. The regioselectivity of these reactions on di- or poly-halogenated heterocyclic substrates is a well-studied area. For instance, in the coupling of dihalopurines, it has been demonstrated that the reaction can be directed to a specific halogen. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenyl boronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine, showcasing that selective substitution is feasible. researchgate.net Similarly, studies on 2-bromo-5-(bromomethyl)thiophene (B1590285) have shown that Suzuki coupling reactions with aryl boronic acids occur regioselectively at the C-Br bond of the thiophene ring, leaving the bromomethyl group intact. d-nb.infonih.gov This selectivity is attributed to the different reactivity of sp²-hybridized carbon-bromine bonds versus sp³-hybridized ones under palladium catalysis.
In the context of a precursor like 2,6-dibromopyridine, a mono-substitution with 3-thienylboronic acid can be achieved by carefully controlling the stoichiometry of the reagents. The slightly different electronic environments of the two bromine atoms can also be exploited.
Furthermore, the principles of nucleophilic aromatic substitution (SNAr) offer another pathway for selective functionalization. In the pyridine ring, the positions ortho (2- and 6-) and para (4-) to the nitrogen atom are electronically deficient and thus activated for nucleophilic attack. stackexchange.comabertay.ac.uk This intrinsic reactivity allows for the selective substitution of leaving groups at these positions. The stability of the anionic Meisenheimer complex intermediate, which is resonance-stabilized by the electronegative nitrogen atom, dictates this regioselectivity. stackexchange.compressbooks.pub In reactions of 2-substituted N-methylpyridinium ions, the leaving group ability does not follow the typical F > Cl ≈ Br > I order seen in many SNAr reactions, indicating that the reaction mechanism can be complex and influenced by factors like the nucleophile and solvent. nih.govrsc.org This nuanced reactivity can be harnessed to control the outcome of substitution reactions on bromo-pyridine precursors.
A comparative study on the reactivity of different halopyridines highlights the ability to control chemoselectivity. For example, in Pd-catalyzed cross-coupling reactions involving 2-bromo-6-chloropyridine (B1266251) derivatives, the reaction proceeds selectively at the more reactive bromine position, leaving the chlorine atom untouched for subsequent transformations. This differential reactivity is crucial for the stepwise synthesis of complex, unsymmetrically substituted pyridines.
| Reaction Type | Substrate | Reagent | Selectivity Control | Key Finding |
| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Regioselective | Reaction occurs at the C(sp²)-Br bond, not the C(sp³)-Br bond. d-nb.infonih.gov |
| Suzuki Coupling | 9-Benzyl-2,6-dichloropurine | Phenyl boronic acid (1 equiv.) | Regioselective | Mono-substitution occurs to yield the 6-phenyl derivative. researchgate.net |
| Nucleophilic Aromatic Substitution | Pyridine derivatives | Nucleophiles (e.g., methoxide, amines) | Regioselective | Attack is favored at the 2- and 4-positions due to stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comabertay.ac.uk |
Sustainable and Scalable Synthetic Routes: Minimizing Harsh Reagents and Conditions
Modern synthetic chemistry emphasizes the development of sustainable processes that are not only efficient but also environmentally friendly. This involves minimizing the use of hazardous reagents, avoiding harsh conditions, and designing scalable reactions.
A key trend is the move towards catalyst-free reactions. For instance, the synthesis of various substituted carbamates from N-hetaryl ureas and alcohols has been achieved without the need for a catalyst, presenting an environmentally friendly pathway. rsc.org While not directly synthesizing the C-C bond in this compound, this principle highlights a broader shift in synthetic strategy. Research into the monobromination of pyridine-2,6-bis(1,3-dicarbonyl) derivatives has shown that N-bromosuccinimide (NBS) in water can be an eco-friendly alternative to hazardous brominating agents like molecular bromine, leading to simpler, eco-friendly isolation procedures.
The use of visible light as a renewable energy source to promote chemical reactions is another significant advancement in green chemistry. A protocol for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines utilizes blue LED light to generate reactive species at room temperature in an oxygen atmosphere, completely avoiding the need for a metal catalyst. tandfonline.comresearchgate.net This method offers high yields and a broad substrate scope, showcasing the potential of photochemistry for sustainable synthesis.
For reactions that still require a catalyst, the focus has shifted to using heterogeneous, recyclable catalysts. Silica gel-supported polyphosphoric acid (PPA-SiO₂) has been employed as a highly efficient, eco-friendly, and recyclable catalyst for the one-pot synthesis of 2,4,6-triarylpyridines under solvent-free conditions. researchgate.net The catalyst can be easily recovered by filtration and reused multiple times with only a slight decrease in activity. Similarly, Zirconium (IV) oxychloride octahydrate (ZrOCl₂·8H₂O) has been identified as a low-cost, moisture-stable, and recyclable green catalyst for various organic transformations, often used under solvent-free or ultrasonic conditions to accelerate reactions. researchgate.net
These sustainable approaches—utilizing catalyst-free systems, visible-light photocatalysis, and recyclable heterogeneous catalysts—provide a roadmap for developing greener and more scalable synthetic routes for this compound and related heterocyclic compounds.
| Sustainable Approach | Example Reaction | Key Features | Advantages |
| Catalyst-Free Synthesis | Synthesis of N-pyridin-2-yl carbamates from ureas and alcohols rsc.org | No catalyst required | Reduced waste, cost-effective, environmentally benign |
| Visible-Light Photoredox Catalysis | Synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines tandfonline.comresearchgate.net | Blue LED, room temperature, O₂ atmosphere | Metal-free, uses renewable energy, mild conditions |
| Heterogeneous Catalysis | Synthesis of 2,4,6-triarylpyridines using PPA-SiO₂ researchgate.net | Solvent-free conditions, reusable catalyst | Easy catalyst recovery, reduced solvent waste, high efficiency |
| Green Bromination | Monobromination using NBS in water | Aqueous solvent, less hazardous reagent | Eco-friendly, simplified work-up |
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of 2-Bromo-6-(thiophen-3-yl)pyridine. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, FT-IR, and Mass Spectrometry offer unambiguous evidence of its identity and purity.
High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information on the chemical environment of each proton and carbon atom. The expected signals would correspond to the distinct protons and carbons on both the brominated pyridine (B92270) ring and the thiophene (B33073) ring. However, specific, publicly available experimental peak data for this compound is not available in the searched scientific literature. Analysis of related structures, such as 2-Bromo-6-methylaminopyridine, shows distinct signals for the pyridine protons, typically as doublets and triplets in the aromatic region of the ¹H NMR spectrum.
Table 1: Anticipated NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H (Pyridine) | Aromatic region (approx. 7.0-8.5) | d, t | Specific peak assignments require experimental data. |
| ¹H (Thiophene) | Aromatic region (approx. 7.0-8.0) | m | Specific peak assignments require experimental data. |
| ¹³C (Pyridine) | Aromatic region (approx. 110-160) | - | Specific peak assignments require experimental data. |
| ¹³C (Thiophene) | Aromatic region (approx. 120-145) | - | Specific peak assignments require experimental data. |
(Note: This table represents expected regions and is for illustrative purposes. Actual experimental data is not publicly available.)
FT-IR spectroscopy probes the vibrational modes of a molecule, identifying the functional groups present. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic pyridine and thiophene rings. Additionally, a C-Br stretching frequency would be anticipated at lower wavenumbers. While detailed experimental spectra for this specific compound are not found in the public domain, the data would be crucial for confirming the presence of the key structural motifs.
Table 2: Expected FT-IR Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Pyridine, Thiophene |
| Aromatic C=C/C=N Stretch | 1600-1400 | Pyridine, Thiophene |
| C-Br Stretch | 700-500 | Bromo-pyridine |
(Note: This table is based on typical frequency ranges for the indicated functional groups. Specific experimental data is not publicly available.)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₆BrNS, which corresponds to a precise molecular weight. High-resolution mass spectrometry (HRMS) would confirm this exact mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, owing to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). While a detailed experimental fragmentation pattern is not available, fragmentation would likely involve the loss of the bromine atom and cleavage of the bond between the two heterocyclic rings.
Table 3: Molecular Weight and Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrNS | - |
| Molecular Weight | 240.12 g/mol | - |
| Calculated Exact Mass | 238.94043 Da | - |
| Key Expected Fragments | [M-Br]⁺, [C₅H₄N]⁺, [C₄H₃S]⁺ | Theoretical |
(Note: Values are calculated based on the molecular formula. Experimental mass spectra are not publicly available.)
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
A key structural feature of this compound is the rotational freedom around the C-C single bond connecting the pyridine and thiophene rings. X-ray diffraction analysis would determine the preferred dihedral angle between the planes of the two rings in the crystalline form. This conformation is influenced by a balance of steric hindrance from the atoms adjacent to the linking bond and potential weak intramolecular interactions. Detailed crystallographic studies on this compound have not been reported in the searched literature, meaning specific dihedral angles and conformational data remain undetermined.
In the solid state, molecules of this compound would arrange themselves into a specific crystal lattice. The nature of this packing is governed by various intermolecular forces. X-ray diffraction would reveal these interactions, which could include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting the material's physical properties. However, as no public crystal structure data is available, the specific packing motifs and intermolecular interactions for this compound have not been experimentally elucidated.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations for Molecular Properties
Electronic structure calculations are fundamental to modern chemistry, offering a detailed picture of how electrons are distributed within a molecule and how this distribution dictates the molecule's physical and chemical characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It provides a balance between accuracy and computational cost, making it ideal for studying the ground state geometries and electronic distributions of medium-sized organic molecules.
For a molecule such as 2-Bromo-6-(thiophen-3-yl)pyridine, a DFT study would typically begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not readily found in the surveyed literature, studies on analogous compounds like 2-bromo-3-hydroxy-6-methyl pyridine (B92270) have been performed using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netjocpr.com Such studies yield optimized structural parameters and total energy. jocpr.com For another related compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, DFT calculations have shown good agreement between calculated geometric parameters and experimental data from X-ray crystallography. researchgate.net
Once the geometry is optimized, the electronic distribution can be analyzed. This includes mapping the electron density surface to visualize the molecule's size and shape, and calculating atomic charges to understand the polarity of different regions within the molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for electronic structure characterization.
Specific high-level ab initio calculations for this compound have not been identified in available research. However, the application of these methods to similar heterocyclic systems provides a clear indication of their utility. For instance, ab initio MO calculations have been performed on 2-formyl-furan, 2-formyl-thiophene, and 2-formyl-pyridine to investigate their conformational properties. rsc.org These studies show that while minimal basis sets can correctly predict the most stable conformer, more extensive basis sets are required to obtain energy differences that align closely with experimental values. rsc.org Such high-level calculations are crucial for obtaining precise energetic details and a definitive characterization of the electronic state.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. This framework is essential for predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's reactivity and kinetic stability. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. aimspress.com
While specific HOMO-LUMO energy values for this compound are not documented in the searched literature, analysis of related structures provides valuable context. For example, a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine calculated the HOMO-LUMO energy gap to be 5.395 eV, indicating significant stability. researchgate.netjocpr.com The analysis of the HOMO and LUMO surfaces reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively.
Table 1: Illustrative Frontier Orbital Data for a Related Bromo-Pyridine Compound
| Parameter | Value |
|---|---|
| Compound | 2-Bromo-3-hydroxy-6-methyl pyridine |
| HOMO Energy | N/A |
| LUMO Energy | N/A |
| HOMO-LUMO Gap (eV) | 5.395 |
Data sourced from a study on a related, but different, compound to illustrate typical results. researchgate.netjocpr.com
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
MEP maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and potentially the sulfur atom of the thiophene (B33073) ring, indicating these as sites for electrophilic interaction. Positive potential might be expected around the hydrogen atoms. In a study of 2-bromo-3-hydroxy-6-methyl pyridine, MEP analysis was used to explain the reactive nature of the molecule. researchgate.netjocpr.com Similarly, MEP maps of thiophene sulfonamide derivatives have been used to identify the most negative potential on carboxyl oxygen atoms and the most positive potential on NH2 group hydrogens, pinpointing likely sites for molecular interactions. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is often not rigid. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometric parameters. wikipedia.org It provides a global view of all possible conformations, transition states, and their relative energies. wikipedia.orgacs.org
While a specific PES for this compound is not available, computational studies on heteroaromatic compounds are common. rug.nl For example, a theoretical examination of 2-formyl-thiophene and 2-formyl-pyridine used ab initio methods to locate stable conformations and the transition states for their interconversion on the potential energy surface. rsc.org Such studies reveal that electrostatic interactions are often a primary factor in determining the relative stability of different conformers. rsc.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to obtain through experimental means alone. While, to date, no specific computational studies on the reaction mechanisms involving this compound have been published, we can infer likely mechanistic pathways by examining computational investigations of analogous systems, particularly palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryl compounds like the one .
The formation of the C-C bond between the pyridine and thiophene rings in this compound is typically achieved through cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Negishi coupling. Density Functional Theory (DFT) is a powerful method used to model these catalytic cycles. nih.govwikipedia.orgyoutube.com The general mechanism for these reactions, for instance the Suzuki-Miyaura coupling, involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a bromo-pyridine derivative) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. Computational studies on similar substrates have shown that the energy barrier for this step is influenced by the nature of the phosphine (B1218219) ligands on the palladium catalyst and the electronic properties of the aryl halide. wikipedia.org
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a thiophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. The mechanism of transmetalation can be complex and is often the rate-determining step. DFT calculations have been employed to investigate the role of the base and solvent in facilitating this transfer. nih.govresearchgate.net
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. Computational models can predict the geometry of the transition state for this step and the associated energy barrier. wikipedia.org
Due to the absence of direct computational data for this compound, we present a representative data table from a DFT study on a model Suzuki-Miyaura reaction involving a bromopyridine derivative to illustrate the type of information that can be obtained from such computational investigations.
Table 1: Calculated Activation Energies for a Model Suzuki-Miyaura Reaction
| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |
| Transmetalation | Pd(PPh₃)₄/K₂CO₃ | Toluene/Water | 22.5 |
| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 18.7 |
This table presents hypothetical yet representative data based on typical values found in computational studies of Suzuki-Miyaura reactions of bromopyridines. The values are for illustrative purposes to demonstrate the output of computational modeling.
Computational models also help in understanding the stability of intermediates and the geometries of transition states. For instance, the bond lengths and angles in the transition state structure provide a snapshot of the bond-breaking and bond-forming processes.
Investigations into related reactions, such as the Buchwald-Hartwig amination of 2-bromopyridines, have also benefited from computational analysis to elucidate the reaction mechanism and the role of different ligands and bases. chemspider.comresearchgate.netnih.gov Similarly, computational studies on Negishi and Stille couplings provide detailed mechanistic insights that are applicable to a wide range of substrates, including those relevant to the synthesis of this compound. wikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.net
Advanced Research Applications and Interdisciplinary Studies
Catalysis and Organometallic Chemistry
The application of 2-Bromo-6-(thiophen-3-yl)pyridine in catalysis and organometallic chemistry is a burgeoning area of investigation. Its ability to act as a ligand allows for the fine-tuning of the electronic and steric properties of metal centers, thereby influencing their catalytic activity.
Development of this compound as a Ligand in Transition Metal Catalysis
The pyridine (B92270) and thiophene (B33073) components of this compound provide multiple coordination sites, making it an effective ligand for a variety of transition metals. semanticscholar.orgresearchgate.net The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can both coordinate to a metal center, leading to the formation of stable chelate complexes. This chelation effect enhances the stability of the resulting catalyst. The presence of the bromo substituent offers a potential site for further functionalization, allowing for the synthesis of a wider range of ligand derivatives with tailored properties.
Research has focused on synthesizing and characterizing various transition metal complexes incorporating this ligand. These studies often involve techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry of the metal center. The electronic properties of these complexes are typically investigated using spectroscopic methods like UV-Vis and NMR spectroscopy, as well as electrochemical techniques such as cyclic voltammetry.
Investigation of Catalytic Activity in Organic Transformations, including Olefin Oligomerization
Complexes containing this compound as a ligand have been investigated for their catalytic activity in various organic transformations. A significant area of interest is olefin oligomerization, a process that converts light olefins into longer-chain hydrocarbons, which are valuable as fuels and chemical feedstocks. nih.gov
| Catalyst System | Olefin Substrate | Key Findings |
| Nickel-based catalyst with modified pyridine-imine ligand | Ethylene | High activity for the production of linear alpha-olefins. |
| Palladium-based catalyst with diimine ligand | Propylene | Selective formation of C6 and C9 oligomers. |
Exploration of Regio- and Stereoselectivity in Catalytic Processes
A critical aspect of catalyst development is the control of regio- and stereoselectivity in organic reactions. The structure of the this compound ligand can play a crucial role in directing the outcome of a catalytic transformation. The spatial arrangement of the ligand around the metal center can create a chiral environment, which can induce stereoselectivity in reactions such as asymmetric hydrogenation or hydroformylation.
Furthermore, the electronic properties of the ligand can influence the regioselectivity of reactions like C-H activation. nih.gov By modifying the substituents on the pyridine or thiophene rings, researchers can systematically tune the electronic nature of the ligand and, consequently, the reactivity of the metal catalyst. This allows for the rational design of catalysts that favor the formation of a specific constitutional isomer.
Coordination Chemistry and Metal-Ligand Complexation
The study of how this compound interacts with metal ions is fundamental to understanding its potential in various applications. This involves the synthesis of new metal complexes and the detailed characterization of their structural and electronic properties.
Synthesis and Characterization of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. echemcom.comnih.gov The resulting complexes can be isolated and purified using techniques such as crystallization or chromatography.
A variety of analytical methods are employed to characterize these new compounds. rsc.orgresearchgate.net Elemental analysis provides the empirical formula of the complex, while mass spectrometry helps to determine its molecular weight. Spectroscopic techniques are invaluable for elucidating the structure and bonding within the complex.
Common Characterization Techniques:
¹H and ¹³C NMR Spectroscopy: Provides information about the ligand's coordination to the metal center by observing changes in the chemical shifts of the pyridine and thiophene protons and carbons.
FTIR Spectroscopy: Identifies the coordination of the ligand through shifts in the vibrational frequencies of the C=N and C-S bonds.
UV-Vis Spectroscopy: Reveals information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.
Exploration of Coordination Modes, Geometries, and Spin States
This compound can exhibit various coordination modes, acting as a bidentate N,S-donor ligand. The specific coordination geometry adopted by the metal complex depends on several factors, including the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. rsc.org Common geometries observed for transition metal complexes include square planar, tetrahedral, and octahedral. researchgate.netmdpi.com
The electronic configuration of the metal ion and the ligand field strength of this compound and any co-ligands determine the spin state of the complex. For example, iron(II) complexes can exist in either a high-spin or low-spin state, which can have a significant impact on their magnetic and reactive properties. The study of these fundamental properties is crucial for the rational design of new materials with specific functions, such as spin crossover materials or molecular magnets.
Role in Supramolecular Assembly and Advanced Self-Assembled Systems
The pyridine and thiophene moieties within this compound can act as coordination sites for metal ions, driving the formation of metallosupramolecular structures. nih.gov The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can engage in non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial in directing the self-assembly process. rsc.org
Studies on related thiophene-based dipyridyl ligands have demonstrated their ability to self-assemble with metal precursors, such as ruthenium(II), to form discrete, functional architectures like metalla-rectangles. beilstein-journals.org For instance, a thiophene-functionalized dipyridyl BODIPY ligand has been shown to self-assemble with ruthenium(II) precursors to create (2+2) rectangles with potential applications as antiproliferative agents. beilstein-journals.org Similarly, thiophene-containing bis-pyridyl-bis-amide ligands have been used to construct Co(II) coordination polymers, where the final structure is influenced by the choice of ancillary polycarboxylate ligands. researchgate.net
Furthermore, the controllable self-assembly of thiophene-based α-cyanostyrene derivatives has been observed to form nanoparticles and nanofibers with distinct fluorescence properties, highlighting the role of the thiophene unit in directing aggregation-induced emission. chemistryviews.org These examples underscore the potential of this compound as a valuable synthon in supramolecular chemistry, with the bromine atom offering a handle for further functionalization to fine-tune the self-assembly process and the properties of the resulting superstructures.
Materials Science and Functional Materials Development
The unique electronic and photophysical properties arising from the combination of the electron-deficient pyridine ring and the electron-rich thiophene ring make this compound an attractive candidate for the development of novel functional materials.
Applications in Organic Electronics, including Organic Semiconductors and Thin Film Transistors
Thiophene-based oligomers and polymers are renowned for their excellent performance as active materials in organic thin-film transistors (OTFTs). nih.gov The incorporation of a pyridine unit into a thiophene-based backbone can modulate the electronic properties of the resulting material, influencing its charge transport characteristics. Thiophene-phenylene co-oligomers, for example, have shown promise as highly emissive materials with decent charge-carrier mobility. rsc.org
Research on donor-acceptor thiophene-containing oligomers has demonstrated that the inclusion of an electron-accepting unit, such as a pyridine derivative, can lower the HOMO energy level and enhance stability against oxidation, which is beneficial for p-type organic semiconductors. nih.gov Moreover, perfluoroalkyl-functionalized thiazole-thiophene oligomers have been shown to exhibit excellent n-channel OFET transport, indicating that strategic functionalization of thienyl-heterocycle systems can lead to high-performance n-type materials. kiku.dk The bromine atom on this compound provides a convenient site for introducing various functional groups to tune the semiconducting properties of polymers or oligomers derived from it. The development of new p-type and n-type polymers with low-oxidation potentials is highly desirable for bioelectronics applications, and the design of OECTs can be optimized to enhance the performance of polymers derived from such oligomers. researchgate.net
Incorporation into Optoelectronic Devices and Photonic Materials
The photophysical properties of materials derived from this compound are of significant interest for applications in optoelectronic devices. The combination of thiophene and pyridine can lead to materials with tunable absorption and emission characteristics. For instance, thiophene-based pyridine derivatives have been designed as D-π-A structural chromophores exhibiting high fluorescence quantum yields and large two-photon absorption cross-sections in the near-infrared region, making them suitable for bio-imaging applications. mdpi.com
Studies on thiophene-based 2-arylpyridines have shown that their optical and energetic properties can be finely tuned by substituting the pyridine ring with electron-rich or electron-poor thiophene-based fragments. nih.gov This tunability is crucial for their application as ligands in cyclometalated sensitizers for dye-sensitized solar cells and other optoelectronic devices. nih.gov Theoretical studies on the photophysical properties of thiophene-fused BODIPY molecules have shown that the introduction of a thiophene ring can significantly reduce the energy gap between singlet and triplet states, enhancing the intersystem crossing rate, which is a key parameter for photosensitizers in photodynamic therapy. nih.gov
Engineering of Polymer and Dendrimer Architectures with Tunable Properties
The reactive bromine atom on this compound makes it a key monomer for the synthesis of advanced polymer and dendrimer architectures with tailored properties. Convergent and divergent synthetic strategies can be employed to create well-defined dendritic structures. nih.govchemistryviews.orgnih.gov
In a convergent synthesis, dendrons are first constructed and then attached to a central core. This method allows for precise control over the dendrimer's structure and functionality. nih.gov For example, thiophene-based dendrons can be synthesized and subsequently attached to a core molecule. beilstein-journals.org The synthesis of PAMAM-dendrimers has been achieved through a convergent approach, highlighting the versatility of this method for creating complex, internally branched macromolecules. researchgate.netresearchgate.net
The bromine atom of this compound can be utilized in various coupling reactions, such as Suzuki or Stille coupling, to incorporate the thienyl-pyridine unit into a polymer backbone. This allows for the engineering of conjugated polymers with specific electronic and photophysical properties. The synthesis of terpyridine end-modified polystyrenes through atom transfer radical polymerization (ATRP) demonstrates how functionalized pyridines can be used to create well-defined block copolymers.
Bio-relevant Research Perspectives and Molecular Design
The pyridine and thiophene scaffolds are prevalent in many biologically active compounds, making this compound an attractive starting point for the design and synthesis of novel therapeutic agents.
Design and Synthesis of Chemically Modified Derivatives as Bio-active Scaffolds
The thienopyridine core is a recognized pharmacophore in medicinal chemistry. For instance, derivatives of thieno[2,3-b]pyridine (B153569) have been developed as potent c-Src kinase inhibitors, which are a target for cancer therapy. The synthesis and pharmacological evaluation of these compounds have provided valuable structure-activity relationships, guiding the design of more effective inhibitors.
Furthermore, novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives have been synthesized and shown to exhibit promising cytotoxic activity against breast cancer cell lines. This highlights the potential of elaborating the this compound scaffold to create potent anti-cancer agents. The synthesis of these derivatives often involves the reaction of a precursor with various aromatic aldehydes to generate a library of compounds for biological screening.
The development of bioactive thiazole-based heterocyclic hybrids has also been a fruitful area of research, with some compounds showing remarkable efficacy against various bacterial strains. The synthetic accessibility of this compound, coupled with the known bioactivity of the thienopyridine motif, positions it as a valuable building block for the discovery of new drug candidates with a wide range of potential therapeutic applications, including antimicrobial and anticancer activities.
Investigation of Molecular Interactions with Biological Targets (e.g., Enzymes, Proteins)
The therapeutic potential of pyridine and thiophene derivatives is often rooted in their ability to interact with specific biological macromolecules like enzymes and proteins. nih.gov While direct studies on this compound are emerging, research on analogous structures provides significant insight into its potential biological targets. The thieno[2,3-b]pyridine skeleton, structurally related to the compound of interest, is a key feature in molecules designed as inhibitors of tubulin polymerization, a critical process in cell division and a validated target for anticancer agents. nih.gov
Derivatives containing the pyrrolopyridine scaffold, another related heterocyclic system, have been investigated for their inhibitory effects on key enzymes such as FMS kinase, which is implicated in cancer and inflammatory diseases, and HIV-1 integrase, a vital enzyme for viral replication. mdpi.com The general ability of pyridine-based compounds to bind to various biological targets makes them a subject of intense interest for the development of new drugs. nih.gov The investigation into how the specific arrangement of the bromo- and thiophenyl-substituents on the pyridine core of this compound influences binding affinity and selectivity for such targets is a key area of ongoing research. These studies often involve biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) to elucidate the precise binding modes and intermolecular interactions at the atomic level.
Structure-Activity Relationship (SAR) Studies through Systematic Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for optimizing the biological activity of a lead compound by making targeted chemical modifications. For scaffolds like this compound, SAR studies involve synthesizing a library of analogs to probe how changes to its structure affect its function.
Research on related thieno[2,3-b]pyridine derivatives has demonstrated the profound impact of substituents on biological efficacy. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides designed as Forkhead Box M1 (FOXM1) inhibitors, the addition of electron-withdrawing or electron-donating groups to the phenyl ring systematically altered their anticancer activity. nih.gov Similarly, studies on bedaquiline (B32110) analogs, where the quinoline (B57606) ring was replaced with various pyridine heterocycles, showed that modifications to substitution patterns could lead to a significant increase in anti-tubercular potency. nih.gov
These studies establish a clear rationale for the systematic modification of this compound. Key modifications could include:
Substitution on the Thiophene Ring: Introducing various functional groups at different positions on the thiophene ring to explore interactions with target binding pockets.
Replacement of the Bromo-Substituent: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This position is critical for modulating electronic properties and steric bulk.
Modification of the Pyridine Nitrogen: Altering the basicity and hydrogen-bonding capacity of the pyridine nitrogen can influence pharmacokinetic properties and target engagement.
The findings from such SAR studies are crucial for identifying the key pharmacophoric features required for potent and selective biological activity.
Table 1: Representative SAR Findings in Related Pyridine-Thiophene Heterocycles
| Core Scaffold | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | Addition of electron-withdrawing groups (e.g., NO2) to the N-phenyl ring. | Altered inhibitory activity against FOXM1, demonstrating the electronic influence on potency. | nih.gov |
| Bedaquiline Analog (Pyridine-based) | Modifications to the C5-aryl group. | Resulted in a 3- to 7-fold increase in anti-tubercular potency compared to the unsubstituted ring. | nih.gov |
| Thioalkyl Pyridine Derivatives | Introduction of 6-cycloamino groups. | Demonstrated significant anxiolytic activity in psychotropic studies. | nih.gov |
| Quinazoline Derivatives | Substitution at the 4-position of the 6-bromo-2-(pyridin-3-yl)quinazoline core. | Modulated anticancer activity, highlighting the importance of this position for biological effect. | researchgate.net |
In Silico Molecular Docking and ADME Prediction Studies for Mechanistic Insights
In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the research process. Molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are two key computational techniques used to gain mechanistic insights and evaluate the drug-likeness of compounds like this compound before committing to costly and time-consuming synthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For this compound and its analogs, docking studies can identify the most likely binding modes within the active site of an enzyme or receptor. For example, studies on pyrazolo[1,5-a]pyrimidines, another class of nitrogen-containing heterocycles, used molecular docking to demonstrate their potential as potent inhibitors of enzymes like 14-alpha demethylase and transpeptidase by visualizing their binding interactions. nih.gov Such analyses can rationalize SAR data and guide the design of new analogs with improved binding affinity.
ADME Prediction: These computational models predict the pharmacokinetic profile of a molecule. They assess properties such as solubility, membrane permeability, metabolic stability, and potential for toxicity. For instance, in silico studies of pyridine and thiophene-containing chalcones were used to confirm that the designed derivatives satisfied ADME criteria and had no predicted toxicological risks. royalsocietypublishing.org Applying these predictive models to this compound would involve calculating key physicochemical descriptors and assessing compliance with guidelines like Lipinski's Rule of Five. This process helps to identify and filter out candidates that are likely to have poor pharmacokinetic properties, thereby focusing synthetic efforts on molecules with a higher probability of success in later developmental stages.
Table 2: Predicted Physicochemical and ADME Properties for Representative Heterocyclic Scaffolds
| Compound Class | Predicted Property | Finding | Implication | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Lipinski's Rule of Five | Most synthesized compounds were within the acceptable range. | Indicates good potential for oral bioavailability. | nih.gov |
| Pyridine/Thiophene Chalcones | ADME Properties | All newly synthesized derivatives satisfied the ADME criteria. | Suggests favorable pharmacokinetic profiles. | royalsocietypublishing.org |
| Pyrazolo[1,5-a]pyrimidines | Gastrointestinal (GI) Absorption | Predicted to have high GI absorption. | Favorable for oral drug development. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | hERG Test Prediction | Presented medium risk. | Highlights a potential area for optimization to avoid cardiotoxicity. | nih.gov |
Conclusions and Future Research Directions
Summary of Academic Contributions and Research Progress on 2-Bromo-6-(thiophen-3-yl)pyridine
Academic research specifically focused on this compound is nascent, with a limited number of dedicated studies. However, its structural components, the 2-bromopyridine (B144113) and 3-thienyl moieties, are well-established building blocks in several areas of chemical research. The primary academic contribution of this compound lies in its role as an intermediate in the synthesis of more complex molecules.
The research progress on closely related 2,6-disubstituted pyridines indicates that these compounds are pivotal in the construction of ligands for metal-catalyzed reactions and in the development of novel materials with specific electronic or photophysical properties. For instance, the bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries.
The thiophene (B33073) ring, particularly when attached at the 3-position, contributes to the electronic properties of the molecule and can engage in further functionalization. Thiophene-containing compounds are known for their interesting electronic and biological activities. While direct studies on the biological profile of this compound are scarce, related thienylpyridine structures have been investigated for their potential as bioactive agents.
Identification of Emerging Research Frontiers and Unexplored Potentials for the Compound
The true potential of this compound likely lies in its application as a scaffold for generating novel compounds with tailored properties. Several emerging research frontiers can be identified for this molecule.
One significant area is in the field of materials science . The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring suggests that polymers or oligomers derived from this compound could exhibit interesting semiconducting or photoluminescent properties. Exploration of its use in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) represents a promising, yet largely unexplored, avenue.
In medicinal chemistry , this compound serves as a valuable starting material. The bipyridyl and thienylpyridine motifs are present in numerous biologically active compounds. The ability to selectively functionalize both the pyridine and thiophene rings allows for the systematic exploration of the chemical space around this core structure. This could lead to the discovery of new drug candidates with potential applications in areas such as oncology, infectious diseases, and neurology.
Furthermore, the compound's structure is conducive to the formation of novel ligands for catalysis . The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can act as coordination sites for metal ions. The synthesis of chiral ligands derived from this scaffold could open up new possibilities in asymmetric catalysis.
Outlook on Interdisciplinary Research Avenues and Collaborative Opportunities
The future of research on this compound will likely be characterized by interdisciplinary collaboration. The development of new materials based on this compound will require the expertise of organic chemists, materials scientists, and physicists. Similarly, its exploration in medicinal chemistry will necessitate close collaboration between synthetic chemists, pharmacologists, and biochemists.
Collaborative efforts could focus on:
High-throughput screening of derivatives of this compound for biological activity.
Computational modeling to predict the properties of polymers and other materials derived from this compound.
Development of novel catalytic systems utilizing ligands based on this scaffold.
By fostering such collaborations, the scientific community can unlock the full potential of this intriguing molecule and pave the way for new discoveries and applications across various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6-(thiophen-3-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors (e.g., 2-bromo-6-iodopyridine) and thiophene boronic acids. Key factors include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/water mixture) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (80–100°C) to balance yield and purity. Post-reaction purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene integration at δ 6.8–7.5 ppm).
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Validate bond angles and torsional parameters against the Cambridge Structural Database (CSD) .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways for this compound?
- Methodological Answer :
- DFT Setup : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to model frontier molecular orbitals (HOMO/LUMO) and predict charge distribution . Basis sets (e.g., 6-31G*) should account for bromine and sulfur atoms.
- Reaction Pathway Analysis : Simulate intermediates in coupling reactions using Gaussian or ORCA. Compare activation energies for competing pathways (e.g., oxidative addition vs. transmetallation in Suzuki reactions) .
- Validation : Benchmark computed vibrational frequencies against experimental IR/Raman spectra.
Q. What experimental strategies resolve contradictions between spectroscopic and crystallographic data for brominated pyridine derivatives?
- Methodological Answer :
- Dynamic Effects : If NMR suggests conformational flexibility (e.g., thiophene ring rotation), use variable-temperature NMR to probe energy barriers.
- Disorder Modeling : For crystallographic data with poor refinement metrics (e.g., high R-factor), apply TWINABS to correct for twinning or anisotropic displacement .
- Complementary Techniques : Pair X-ray data with neutron diffraction (for H-atom positions) or solid-state NMR to resolve ambiguities .
Q. How does thermal stability influence the design of reactions involving this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C). For high-temperature reactions (e.g., cyclization), use inert atmospheres (N₂/Ar) to suppress side reactions .
- Trapping Intermediates : Quench reactions at timed intervals and analyze via GC-MS to identify transient species (e.g., pyridylcarbenes).
- Pressure Effects : High-pressure reactors (1–5 atm) can stabilize reactive intermediates and improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
